molecular formula C11H23BrO2Si B12564762 CID 78061189

CID 78061189

Katalognummer: B12564762
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: AQVPYUFHWCLNSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78061189” is a chemical entity listed in the PubChem database

Vorbereitungsmethoden

The synthesis of CID 78061189 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high efficiency and scalability.

Analyse Chemischer Reaktionen

CID 78061189 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

    Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, and solvents, and are carried out under controlled temperature and pressure.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

CID 78061189 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand its effects on cellular processes and molecular interactions.

    Medicine: The compound has potential therapeutic applications and is studied for its effects on different biological targets.

    Industry: this compound is used in industrial processes for the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 78061189 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Eigenschaften

Molekularformel

C11H23BrO2Si

Molekulargewicht

295.29 g/mol

InChI

InChI=1S/C11H23BrO2Si/c1-3-13-11(14-4-2)15-10-8-6-5-7-9-12/h11H,3-10H2,1-2H3

InChI-Schlüssel

AQVPYUFHWCLNSD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(OCC)[Si]CCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.